molecular formula C12H16BrNS B13284722 N-(4-bromo-2-methylphenyl)thian-3-amine

N-(4-bromo-2-methylphenyl)thian-3-amine

Cat. No.: B13284722
M. Wt: 286.23 g/mol
InChI Key: DDMUWMSFLGSXOQ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)thian-3-amine is a chemical compound with the CAS Number 1339049-26-1 and a molecular formula of C12H16BrNS, corresponding to a molecular weight of 286.23 g/mol . This compound features a thiane (tetrahydro-2H-thiopyran) ring system linked to a 4-bromo-2-methylphenyl group via a secondary amine. As a brominated aromatic amine, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound primarily as a versatile molecular intermediate for constructing more complex structures, particularly in the exploration of sulfur-containing heterocycles . While its specific mechanism of action and full research value are still subject to ongoing investigation, compounds of this structural class are frequently employed in the development of potential pharmacologically active molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16BrNS/c1-9-7-10(13)4-5-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

DDMUWMSFLGSXOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2CCCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)thian-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenylamine and thian-3-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium-based catalysts used in cross-coupling reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)thian-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Amines

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structural Differences : Replaces the thiane ring with a pyridine-carboxamide moiety. The keto-amine tautomerization stabilizes the planar conformation via intramolecular hydrogen bonding.
  • Physicochemical Properties : Exhibits near-planar geometry (dihedral angle between aromatic rings: 8.38°) due to π-conjugation through the amide bridge. Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, enhancing crystal packing stability .
  • Synthetic Route : Synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline, highlighting the versatility of brominated anilines in forming carboxamide derivatives .
(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine
  • Structural Differences : Contains two bromine atoms and a nitro group, increasing electron-withdrawing effects and redox activity compared to the methyl-substituted thian-3-amine.
4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine
  • Structural Differences: Substitutes the thiane ring with a thiazole heterocycle. The dimethylamino group introduces strong electron-donating effects, altering electronic properties.

Key Observations :

  • Brominated anilines are pivotal intermediates; their reactivity is modulated by substituents (e.g., methyl, nitro) and choice of solvent/catalyst.
  • Thiane and thiazole rings introduce distinct electronic profiles: sulfur’s polarizability in thiane enhances solubility in nonpolar media, whereas thiazole’s aromaticity favors planar stacking .

Biological Activity

N-(4-bromo-2-methylphenyl)thian-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thian (sulfur-containing heterocycle) moiety attached to a phenyl group with a bromine and a methyl substituent, which influences its reactivity and interactions with biological targets.

Structural Characteristics

The unique structure of this compound can be summarized as follows:

  • Molecular Formula : C10H10BrN2S
  • Molecular Weight : Approximately 273.17 g/mol
  • Functional Groups : Thian, amine, bromine, and methyl groups

This specific arrangement allows the compound to exhibit distinct pharmacological properties compared to its analogs.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. This inhibition can affect various biological pathways, making it relevant in treating diseases such as cancer and bacterial infections.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to certain molecular targets, indicating its potential as a therapeutic agent.

Anticancer Properties

This compound has shown promise in anticancer research:

  • In Vitro Studies : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, showing significant antiproliferative activity .
  • IC50 Values : While specific IC50 values for this compound are not extensively documented, related compounds in its class have demonstrated IC50 values in the low micromolar range, suggesting potential effectiveness in inhibiting cancer cell growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Targeting Bacterial Infections : Its derivatives are being explored for their ability to target bacterial infections, with ongoing studies assessing their efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their respective biological activities:

Compound NameStructure DescriptionBiological Activity
N-(4-bromophenyl)thian-3-amineLacks the methyl group at position 2Anticancer and antimicrobial potential
N-(2-bromo-4-methylphenyl)thian-3-amineDifferent substitution pattern on the phenyl ringUnder investigation for anticancer effects
N-(4-bromo-3-methylphenyl)thian-3-amineVariation in the position of the methyl groupSimilar pharmacological properties

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted by Zhang et al. synthesized various thian derivatives and screened them for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and colon cancers .
  • Molecular Docking Analysis :
    • Molecular docking simulations have shown that this compound binds effectively to enzymes involved in cancer progression, suggesting its role as a potential inhibitor in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-2-methylphenyl)thian-3-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or reductive amination. For example, brominated aniline derivatives (e.g., 4-bromo-2-methylaniline) can react with thian-3-one intermediates under controlled conditions. Key parameters include solvent choice (e.g., xylene for high-temperature reactions), catalysts (e.g., p-toluenesulfonic acid), and temperature modulation (e.g., reflux at 170°C under nitrogen). Optimization involves iterative adjustments to reaction time and purification methods (e.g., recrystallization from petroleum ether) to enhance yield and purity .

Q. How do researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., bromine and methyl groups on the phenyl ring).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~290 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • X-ray Crystallography : Resolves 3D molecular geometry using tools like SHELXL for refinement .

Q. What are the key considerations when designing experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Biological assays should focus on target-specific interactions:

  • Binding Assays : Measure affinity to enzymes/receptors (e.g., fluorescence polarization or surface plasmon resonance).
  • Computational Docking : Predict binding modes using software like AutoDock Vina, prioritizing halogen-bonding interactions from bromine/fluorine substituents.
  • Dose-Response Studies : Establish IC₅₀ values in cell-based models (e.g., anti-inflammatory or anticancer activity). Controls must account for solvent effects (e.g., DMSO toxicity) .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological targets, and what parameters are critical for accuracy?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations are critical:

  • DFT : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics : Simulates ligand-protein interactions over time, emphasizing halogen bonding (Br···O/N) and hydrophobic contacts from the methyl group.
  • Free Energy Perturbation : Quantifies binding energy changes upon structural modifications (e.g., substituting bromine with chlorine) .

Q. What strategies resolve contradictions in crystallographic data obtained for halogenated thian-3-amine derivatives?

  • Methodological Answer : Discrepancies in crystallographic refinement (e.g., occupancy or thermal motion) require:

  • Multi-software Validation : Cross-check SHELXL-refined structures with alternative programs (e.g., Olex2 or Phenix).
  • Twinned Data Analysis : Use SHELXD/SHELXE for high-throughput phasing of twinned crystals.
  • High-Resolution Data : Prioritize synchrotron sources to reduce noise and improve electron density maps .

Q. How does the positioning of bromine and methyl groups influence the compound’s reactivity and biological interactions compared to analogs?

  • Methodological Answer : Substituent positioning alters steric and electronic effects:

  • Steric Effects : Ortho-methyl groups hinder rotational freedom, stabilizing specific conformations (e.g., planar vs. twisted phenyl-thian alignment).
  • Electronic Effects : Para-bromine enhances electrophilicity, facilitating nucleophilic aromatic substitutions.
  • Biological Selectivity : Fluorine at the meta position (vs. bromine) in analogs like N-(3-fluoro-2-methylphenyl)thian-4-amine increases metabolic stability but reduces receptor affinity .

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